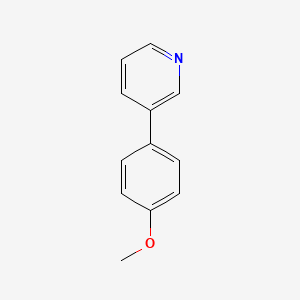

3-(4-Methoxyphenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRHRNXOYYLECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399709 | |

| Record name | 3-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5958-02-1 | |

| Record name | 3-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)pyridine, a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 4-methoxyphenyl group, is a molecule of significant interest in medicinal chemistry and materials science. Its unique electronic and steric characteristics make it a valuable scaffold in the design and synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications, thereby serving as a vital resource for professionals in drug discovery and development. The pyridine moiety, a common feature in many FDA-approved drugs, imparts specific pharmacological properties, while the methoxyphenyl group can influence the compound's lipophilicity and metabolic stability.[1][2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | [3][4] |

| Molecular Weight | 185.22 g/mol | [3][4] |

| CAS Number | 5958-02-1 | [3][4] |

| Melting Point | 62-63 °C | |

| Boiling Point | 321 °C | |

| Appearance | Off-white solid | [5] |

| Solubility | Low in water; Moderate to high in ethanol and dichloromethane. | [6] |

| logP (predicted) | 2.4 | [3][4] |

| pKa (predicted) | ~5 (for the pyridine nitrogen) | [6] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. The two primary methods employed are the Suzuki-Miyaura coupling and the Stille cross-coupling.

Suzuki-Miyaura Cross-Coupling

This reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, this would typically involve the reaction of 3-bromopyridine with 4-methoxyphenylboronic acid. The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield.

Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Stille Cross-Coupling

The Stille reaction provides an alternative route, coupling an organotin compound with an organic halide. In this case, 3-bromopyridine can be reacted with (4-methoxyphenyl)tributylstannane in the presence of a palladium catalyst. While effective, the toxicity of organotin reagents is a significant drawback of this method.

Caption: Stille cross-coupling for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals are expected in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on both the pyridine and methoxyphenyl rings. The methoxy group will exhibit a singlet at approximately δ 3.8 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum will show distinct signals for the carbons of the pyridine and methoxyphenyl rings, as well as a signal for the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. Key vibrational bands for this compound include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the aromatic systems, and C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (185.22).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add 3-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (around 100-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Sample Preparation for NMR Analysis

-

Weigh 5-10 mg of the purified this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7][8][9][10][11]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7][9]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[8]

-

Cap the NMR tube and ensure the sample height is appropriate for the spectrometer.

Applications in Drug Discovery and Development

The this compound scaffold is a constituent of various molecules with promising biological activities. Its derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.

-

Anticancer Activity: Several studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.[12][13][14][15][16] For instance, certain pyrazolo[3,4-b]pyridine derivatives incorporating this moiety have shown significant anticancer activity.[12][15][16]

-

Anti-inflammatory Effects: The anti-inflammatory properties of pyridine derivatives are also an active area of research. Some methoxyphenylpyridine derivatives have been investigated for their ability to modulate inflammatory pathways.[5][17][18][19][20]

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it an attractive building block for the synthesis of biologically active molecules. Its straightforward synthesis via established cross-coupling methodologies, coupled with its interesting pharmacological profile, ensures its continued relevance in the field of drug discovery. This guide has provided a detailed overview of its key characteristics and the experimental procedures for its synthesis and analysis, serving as a valuable technical resource for researchers and scientists. Further exploration of its derivatives is likely to yield novel therapeutic candidates for a range of diseases.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. Retrieved from [Link]

-

University of Cambridge. NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Georgia Tech NMR Center. Small molecule NMR sample preparation. (2023). Retrieved from [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. (n.d.). Retrieved from [Link]

-

University College London. Sample Preparation. (n.d.). Retrieved from [Link]

-

El-Sayed, M. A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6297. Retrieved from [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Abdel-Aziz, H. A., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of the Iranian Chemical Society, 21(1), 1-20. Retrieved from [Link]

-

Bruker. 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

-

Wang, C., et al. (2022). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Bioorganic & Medicinal Chemistry, 54, 116565. Retrieved from [Link]

-

Bruker. C13 Setup Acquisition & Processing. (2024). Retrieved from [Link]

-

Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021). Retrieved from [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Retrieved from [Link]

-

Binjubair, F. A., et al. (2024). Molecular docking, DFT and antiproliferative properties of 4‐(3,4‐dimethoxyphenyl)−3‐(4‐methoxyphenyl)−1‐phenyl‐1H‐pyrazolo[3,4‐b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. Journal of the Chinese Chemical Society. Retrieved from [Link]

-

PubChem. This compound. (n.d.). Retrieved from [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. (n.d.). Retrieved from [Link]

-

University of California, Davis. Preparation of TMS Derivatives for GC/MS. (n.d.). Retrieved from [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

-

Compound Interest. A Guide to 13-C Nuclear Magnetic Resonance (NMR). (2015). Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorganic Chemistry, 107, 104630. Retrieved from [Link]

-

Al-Shammari, M. B., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1167-1185. Retrieved from [Link]

-

Verma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6219. Retrieved from [Link]

-

Pipzine Chemicals. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China. (n.d.). Retrieved from [Link]

-

Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2023). Retrieved from [Link]

-

Minaiyan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 139. Retrieved from [Link]

-

ResearchGate. Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). Retrieved from [Link]

-

Minaiyan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 139. Retrieved from [Link]

-

ResearchGate. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. (n.d.). Retrieved from [Link]

-

ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.). Retrieved from [Link]

-

Williams, R. pKa Data Compiled by R. Williams. (2022). Retrieved from [Link]

-

PubChem. This compound. (n.d.). Retrieved from [Link]

-

UB. 5958-02-1 | this compound. (n.d.). Retrieved from [Link]

-

Leito, I. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). Retrieved from [Link]

-

PubChem. 4-Methoxybenzyl alcohol. (n.d.). Retrieved from [Link]

Sources

- 1. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]

- 2. gcms.cz [gcms.cz]

- 3. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 4. This compound | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. organomation.com [organomation.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Methoxyphenyl)pyridine (CAS: 5958-02-1)

A Core Scaffold for Innovations in Drug Discovery and Materials Science

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. We will delve into its chemical and physical properties, synthesis and purification protocols, analytical characterization, and key applications, with a focus on the scientific rationale behind its utility.

Compound Overview and Physicochemical Properties

This compound is a biaryl compound featuring a pyridine ring linked to a methoxy-substituted phenyl group. This unique structure imparts a combination of properties that make it a valuable building block in medicinal chemistry and materials science. The pyridine moiety provides a basic nitrogen atom, enabling interactions with biological targets and coordination with metal centers. The methoxyphenyl group influences the compound's electronic properties and lipophilicity, which are critical for its pharmacokinetic and material characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5958-02-1 | N/A |

| Molecular Formula | C₁₂H₁₁NO | PubChem |

| Molecular Weight | 185.22 g/mol | PubChem |

| Appearance | White to off-white solid | Generic Supplier Data |

| Melting Point | 68-72 °C | Generic Supplier Data |

| Boiling Point | Approx. 325 °C at 760 mmHg | Predicted Data |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water. | General Chemical Knowledge |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. The two primary methods employed are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling: A Preferred Synthetic Route

The Suzuki-Miyaura coupling is often the method of choice due to the commercial availability and relative stability of boronic acid reagents. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate.

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Step-by-Step Suzuki-Miyaura Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent Addition: Introduce a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution (e.g., 2M K₂CO₃).

-

Reaction Execution: Heat the reaction mixture with stirring at 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified.

Stille Coupling: An Alternative Approach

The Stille coupling offers another robust method for the synthesis of this compound, utilizing an organotin reagent. While effective, the toxicity of organotin compounds necessitates careful handling and purification.[1][2]

Caption: Stille coupling for the synthesis of this compound.

Step-by-Step Stille Protocol:

-

Reaction Setup: In a degassed reaction vessel, dissolve 3-bromopyridine (1.0 eq) and tributyl(4-methoxyphenyl)stannane (1.1 eq) in an anhydrous, aprotic solvent like toluene or DMF.

-

Catalyst Addition: Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq).

-

Reaction Execution: Heat the mixture under an inert atmosphere to 90-110 °C for several hours. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically filtered through celite to remove the catalyst. The filtrate is then concentrated, and the residue is purified.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and byproducts.

Recrystallization Protocol:

Recrystallization is an effective method for purifying solid compounds.[3][4][5][6]

-

Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is a mixture of ethanol and water or hexanes and ethyl acetate.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography:

For more challenging separations, column chromatography on silica gel is employed. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, can effectively separate the desired product from impurities.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Table 2: Analytical Data for this compound

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.85 (d, J=2.4 Hz, 1H), 8.58 (dd, J=4.8, 1.6 Hz, 1H), 7.83 (dt, J=8.0, 2.0 Hz, 1H), 7.55 (d, J=8.8 Hz, 2H), 7.35 (dd, J=8.0, 4.8 Hz, 1H), 7.01 (d, J=8.8 Hz, 2H), 3.87 (s, 3H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 160.1, 148.5, 147.9, 134.7, 134.1, 130.8, 128.4, 123.6, 114.6, 55.4. |

| GC-MS | A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion [M]⁺ at 185.2.[7] |

| FT-IR (KBr) | Characteristic peaks for C-O stretching (around 1250 cm⁻¹), C=N stretching (around 1590 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).[7] |

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.

Caption: Key therapeutic applications of this compound derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes required for tumor growth and proliferation.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Several pyrazolo[3,4-b]pyridine derivatives incorporating the this compound moiety have been synthesized and shown to exhibit potent inhibitory activity against CDKs, particularly CDK2 and CDK9.[8][9] By inhibiting these kinases, which are crucial for cell cycle progression, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, compound 9a in a study showed an IC₅₀ of 2.59 µM against the HeLa cancer cell line.[8][9]

-

Tubulin Polymerization Inhibition: Certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which can be considered derivatives of the core structure, have been designed as tubulin polymerization inhibitors.[10] These compounds disrupt the formation of microtubules, essential components of the cytoskeleton involved in mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Anti-inflammatory Activity

The pyridine nucleus is also associated with anti-inflammatory properties. Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways. The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are heme-dependent.[11] The anti-inflammatory effects of related compounds suggest that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory drugs.[12][13][14]

Utility in Materials Science

Beyond its biomedical applications, this compound and its derivatives are finding use in the field of materials science.

-

Organic Electronics: The electronic properties of this compound make it a suitable component for organic light-emitting diodes (OLEDs) and other organic electronic devices. The pyridine ring can act as an electron-withdrawing group, while the methoxyphenyl group is electron-donating, creating a push-pull system that can be tuned to achieve desired electronic and photophysical properties.[15]

-

Ligands for Catalysis and Coordination Chemistry: The nitrogen atom in the pyridine ring can coordinate with metal ions, making this compound a useful ligand in coordination chemistry and catalysis.[15] These metal complexes can have applications in various catalytic transformations.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[16][17][18][19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Small quantities may be treatable for sewer disposal after neutralization and dilution, but for larger amounts, a licensed professional waste disposal service should be used.[16][20]

Conclusion

This compound is a versatile and valuable chemical entity with a growing number of applications in both academic research and industrial development. Its straightforward synthesis, coupled with its potent biological activities and useful material properties, ensures that it will remain a compound of significant interest for the foreseeable future. This guide has provided a detailed technical overview to support researchers and scientists in leveraging the full potential of this important molecule.

References

-

Al-Ghorbani, M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. Available at: [Link]

-

Wang, C., et al. (2022). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2116-2127. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemView. (2021). Section 2. Hazards identification. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China. Retrieved from [Link]

-

Jampilek, J., & Kralova, K. (2015). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Research in Pharmaceutical Sciences, 10(3), 173–184. Available at: [Link]

-

Mas-Coma, S., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-12. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2019). Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones. Journal of Taibah University for Science, 13(1), 743-750. Available at: [Link]

-

Amslinger, S., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC) are mediated via heme oxygenase-1. International Immunopharmacology, 34, 145-153. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

- 1. Stille Coupling [organic-chemistry.org]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. How To [chem.rochester.edu]

- 4. Purification [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. This compound | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cris.technion.ac.il [cris.technion.ac.il]

- 14. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]

- 16. chemview.epa.gov [chemview.epa.gov]

- 17. fishersci.com [fishersci.com]

- 18. aksci.com [aksci.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Spectroscopic Characterization of 3-(4-Methoxyphenyl)pyridine: A Technical Guide

Preamble: The Imperative for Rigorous Structural Elucidation

In the landscape of drug discovery and materials science, the precise characterization of molecular entities is not merely a procedural step but the very foundation of reliable and reproducible research. 3-(4-Methoxyphenyl)pyridine, a heterocyclic compound featuring a pyridine ring linked to a methoxy-substituted phenyl group, serves as a versatile scaffold in the synthesis of pharmacologically active agents and functional materials.[1] Its utility is predicated on its exact three-dimensional structure and purity, attributes that can only be unequivocally confirmed through a multi-pronged analytical approach.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Moving beyond a simple recitation of data, we will delve into the causal logic behind the spectral features, offering insights grounded in the principles of chemical physics. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently replicate and verify the identity and purity of their samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the covalent framework of a molecule.

The Rationale for Experimental Design

The choice of experimental parameters is critical for acquiring high-quality, interpretable NMR data. For a moderately polar compound like this compound, deuterated chloroform (CDCl₃) is the solvent of choice. It offers excellent solubility and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-characterized and typically do not obscure signals from the analyte. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) to provide a universal reference point for all chemical shifts. Data is typically acquired on a 400 MHz or 500 MHz spectrometer to ensure adequate signal dispersion, particularly in the crowded aromatic region.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative count of the different types of protons and reveals their connectivity through spin-spin coupling. The structure of this compound contains eleven protons in distinct chemical environments.

-

Methoxyphenyl Protons : The para-substituted phenyl ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H. The protons ortho to the electron-donating methoxy group (H-3', H-5') are shielded and appear upfield, while the protons ortho to the pyridine ring (H-2', H-6') are deshielded and appear downfield.

-

Methoxy Protons : The three protons of the methoxy group (-OCH₃) are chemically equivalent and magnetically isolated from other protons. They appear as a sharp singlet, a key identifying feature.

-

Pyridine Protons : The four protons on the pyridine ring are all in unique chemical environments due to the C-3 substitution and the influence of the nitrogen atom. They typically appear in the downfield region of the spectrum (δ > 7.0 ppm), with the proton at the C-2 position being the most deshielded due to its proximity to the electronegative nitrogen.

Table 1: Summary of ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.85 | s | 1H | H-2 |

| ~8.58 | d | 1H | H-6 |

| ~7.85 | dt | 1H | H-4 |

| ~7.55 | d | 2H | H-2', H-6' |

| ~7.35 | dd | 1H | H-5 |

| ~7.00 | d | 2H | H-3', H-5' |

| 3.87 | s | 3H | -OCH₃ |

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. The data presented is a representative interpretation.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. With proton decoupling, each unique carbon appears as a single line.

-

Aromatic Carbons : The molecule has 10 aromatic carbons. The carbon atom attached to the methoxy group (C-4') is the most deshielded among the phenyl carbons due to the electronegativity of oxygen, appearing around 160 ppm. The carbons of the pyridine ring are also found in the 120-150 ppm range.

-

Methoxy Carbon : The carbon of the methoxy group is aliphatic and appears significantly upfield, typically around 55 ppm.

Table 2: Summary of ¹³C NMR Data for this compound (101 MHz, CDCl₃) [2]

| Chemical Shift (δ ppm) | Assignment |

| ~160.3 | C-4' |

| ~157.0 | C-2 |

| ~149.4 | C-6 |

| ~136.6 | C-4 |

| ~131.9 | C-1' |

| ~128.1 | C-2', C-6' |

| ~121.3 | C-5 |

| ~119.7 | C-3 |

| ~114.0 | C-3', C-5' |

| 55.2 | -OCH₃ |

Note: Assignments are based on predictive models and data from analogous compounds. Some signal assignments for the pyridine ring can be ambiguous without further 2D NMR experiments.

Caption: Structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an exceptionally rapid and reliable technique for identifying the presence of specific functional groups.

IR Spectrum Analysis

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.[3]

-

Aromatic C-H Stretch : A group of weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch : Bands corresponding to the methoxy group's C-H bonds appear just below 3000 cm⁻¹.

-

Aromatic Ring Stretches (C=C and C=N) : Multiple sharp bands in the 1610-1450 cm⁻¹ region are diagnostic for the two aromatic rings.

-

Asymmetric C-O-C Stretch : A strong, characteristic band for the aryl-alkyl ether linkage, typically found around 1250 cm⁻¹.

-

Symmetric C-O-C Stretch : A medium to strong band around 1030 cm⁻¹.

-

Out-of-Plane (OOP) Bending : Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1605, ~1580, ~1500 | Strong | Aromatic C=C and C=N Ring Stretching |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1180 | Strong | In-plane C-H Bending |

| ~1030 | Strong | Symmetric C-O-C Stretch / In-plane C-H Bending |

| ~830 | Strong | OOP C-H Bending (1,4-disubstituted phenyl ring) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, a virtual "fingerprint" that can further confirm the structure. For this analysis, we consider Electron Ionization (EI), a common technique used in conjunction with Gas Chromatography (GC-MS).

MS Analysis

The molecular formula C₁₂H₁₁NO corresponds to a molecular weight of 185.22 g/mol .[4]

-

Molecular Ion Peak (M⁺) : The mass spectrum will show a distinct peak at an m/z (mass-to-charge ratio) of 185, corresponding to the intact molecule with one electron removed. The presence of one nitrogen atom means this will be an odd-numbered peak, consistent with the Nitrogen Rule.

-

Key Fragmentation Pathways : The M⁺ ion is a radical cation that can undergo fragmentation to produce smaller, more stable ions.

-

Loss of a methyl radical : A peak at m/z 170 ([M-15]⁺) results from the cleavage of the O-CH₃ bond. This is a very common fragmentation for methoxy-substituted aromatics.

-

Loss of a methoxy radical : A peak at m/z 154 ([M-31]⁺) from the loss of the entire -OCH₃ group.

-

Loss of formaldehyde : A peak at m/z 155 ([M-30]⁺) can occur via rearrangement and loss of CH₂O.

-

Table 4: Principal Mass Spectral Data for this compound (EI)

| m/z | Relative Intensity | Proposed Fragment Ion |

| 185 | High | [C₁₂H₁₁NO]⁺ (Molecular Ion, M⁺) |

| 170 | High | [M - CH₃]⁺ |

| 154 | Moderate | [M - OCH₃]⁺ |

| 142 | Moderate | [M - CH₃ - CO]⁺ |

| 115 | Moderate | Further fragmentation, loss of HCN from pyridyl moiety |

Experimental Protocols: A Framework for Reproducibility

Adherence to standardized protocols is essential for generating reliable and comparable data.

Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Instrumentation : Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~240 ppm) and a longer acquisition time are required.

-

Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol for IR Spectrum Acquisition (ATR Method)

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition : Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol for Mass Spectrum Acquisition (GC-MS Method)

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Chromatography : Inject 1 µL of the solution into the GC. Use a standard nonpolar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

-

Mass Spectrometry : Set the EI source energy to 70 eV. Scan a mass range from m/z 40 to 400.

-

Data Analysis : Identify the GC peak corresponding to the compound and analyze the associated mass spectrum.

Caption: A generalized workflow for the comprehensive spectroscopic characterization of a chemical entity.

Conclusion

The integrated application of NMR, IR, and MS provides an unambiguous and comprehensive characterization of this compound. Each technique offers complementary information: NMR elucidates the precise carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides structural clues through fragmentation. Together, these data form a robust analytical package that validates the molecular identity and purity, a critical requirement for any subsequent application in research and development.

References

-

The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4133192, this compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione. PubChem. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

ACS Publications. (2022). Leverage of Pyridine Isomer on Phenothiazine Core: Organic Semiconductors as Selective Layers in Perovskite Solar Cells. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine. PubMed Central (PMC). Retrieved from [Link]

-

ResearchGate. (2007). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 603813, 4-(4-Methoxyphenyl)pyridine. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(3-fluoro-4-methoxyphenyl)pyridine (C12H10FNO). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(p-methoxyphenyl)pyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. Retrieved from [Link]

-

Journal of Forensic Sciences. (n.d.). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

-

MDPI. (n.d.). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. Retrieved from [Link]

-

ResearchGate. (2018). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(4-Methoxyphenyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive technical overview of the principles and practices for determining and understanding the solubility of 3-(4-Methoxyphenyl)pyridine in organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this document serves as a first-principles guide for researchers. It details the theoretical underpinnings of solubility, provides a robust experimental protocol for its determination using the gold-standard shake-flask method, and introduces predictive models like Hansen Solubility Parameters (HSP) to guide solvent selection. This guide is designed to empower researchers to systematically approach the characterization of this compound's solubility, ensuring data integrity and facilitating informed decisions in process development and formulation.

Introduction: The Critical Role of Solubility

In the realm of chemical and pharmaceutical sciences, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process development, formulation design, and ensuring bioavailability.[1][2] Poorly characterized solubility can lead to significant challenges, including unpredictable reaction kinetics, difficulties in purification, and suboptimal formulation performance, ultimately impacting the efficacy and safety of a final product.[1][2]

This compound, with its heterocyclic pyridine core and methoxy-substituted phenyl ring, presents an interesting case study in solubility. Its structure suggests a molecule with moderate polarity, capable of participating in various intermolecular interactions.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | [3][4][5] |

| Molar Mass | 185.22 g/mol | [3][5][6] |

| Appearance | Predicted to be a solid (white to light yellow crystalline powder) | [6] |

| Predicted Water Solubility | Low | [6] |

| Predicted Organic Solvent Solubility | Moderate to high in solvents like ethanol and dichloromethane | [6] |

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the methoxy group offers some polar character. The aromatic rings contribute to van der Waals forces and potential π-π stacking interactions. The interplay of these features dictates its interaction with different solvents. This guide will equip the reader with the tools to move beyond qualitative predictions to quantitative, experimentally-verified solubility data.

Theoretical Framework: What Governs Solubility?

The principle of "like dissolves like" is a foundational concept in solubility, suggesting that substances with similar intermolecular forces are likely to be miscible. To quantify this, we turn to more sophisticated models, such as Hansen Solubility Parameters.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[7]

-

δd (Dispersion): Energy from atomic forces (van der Waals).

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be treated as coordinates for a point in a three-dimensional "Hansen space".[7] The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The distance (Ra) between the solute and solvent in Hansen space is calculated as:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher affinity between the solute and solvent. For a given solute, a solubility sphere can be defined by a radius (R₀). Solvents falling within this sphere are considered "good" solvents, while those outside are "poor" solvents.

The following diagram illustrates the logical relationship in HSP-based solvent selection.

Caption: Logical workflow for Hansen Solubility Parameter (HSP) analysis.

While the HSP values for this compound are not published, they can be determined experimentally by testing its solubility in a range of well-characterized solvents.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[8][9] This technique is considered the "gold standard" and involves equilibrating an excess of the solid compound in the solvent of interest over a period until the concentration of the dissolved solid in the supernatant becomes constant.[8][9]

Mandatory Protocol: Shake-Flask Method

This protocol outlines the steps to accurately measure the solubility of this compound.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[2] It is advisable to perform a time-course study initially to determine the point at which the concentration in solution no longer increases.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For more complete separation, centrifuge the vials.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. The concentration is determined by comparing the instrument response to a calibration curve prepared from known standards of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for the Shake-Flask solubility method.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated data, the protocol must be self-validating. This involves:

-

Visual Confirmation: Always ensure undissolved solid is present before sampling.

-

Time to Equilibrium: Conduct a preliminary experiment measuring concentration at multiple time points (e.g., 12, 24, 48, 72 hours) to confirm that equilibrium has been reached.

-

Reproducibility: Perform each solubility measurement in triplicate to assess the precision of the method.

-

Calibration Curve: The analytical method must be validated with a proper calibration curve showing linearity over the relevant concentration range.

Application of Principles: A Practical Guide to Solvent Selection

Without pre-existing data, a researcher's goal is to rationally select a set of solvents for initial screening. This selection should span a range of polarities and functionalities to probe the different intermolecular forces the solute can experience.

A Proposed Solvent Screening Panel:

| Solvent Class | Example Solvents | Primary Intermolecular Forces |

| Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding, polar, dispersion |

| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Polar, dispersion |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Weak hydrogen bond acceptor, polar, dispersion |

| Esters | Ethyl Acetate | Polar, dispersion |

| Aromatic | Toluene, Anisole | Dispersion (π-π interactions) |

| Aliphatic | Heptane, Cyclohexane | Dispersion |

Interpretation of Results:

-

High solubility in alcohols would suggest that hydrogen bonding plays a significant role in the dissolution of this compound.

-

High solubility in toluene might indicate the importance of π-π interactions between the aromatic rings of the solute and solvent.

-

Low solubility in heptane would be expected, given the polar nature of the pyridine and methoxy groups.

By systematically measuring solubility in this diverse set of solvents, one can build a comprehensive solubility profile and experimentally derive the Hansen Solubility Parameters for this compound, enabling the prediction of its solubility in any other solvent for which HSP values are known.

Conclusion

This guide provides a robust framework for approaching the solubility of this compound. While a definitive list of solubility values cannot be presented due to a lack of published data, the principles and protocols detailed herein empower researchers to generate this critical information with a high degree of scientific integrity. By combining the gold-standard shake-flask method with the predictive power of theoretical models like Hansen Solubility Parameters, scientists and drug development professionals can make informed, data-driven decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the development timeline and ensuring process robustness.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]

-

ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. ScienceDirect. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

ChemSynthesis. (n.d.). This compound. ChemSynthesis. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

-

Pipzine Chemicals. (n.d.). 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China. Pipzine Chemicals. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. This compound | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | 5958-02-1 [chemicalbook.com]

- 6. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)pyridine Derivatives

Abstract

The 3-(4-methoxyphenyl)pyridine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its synthesis is a critical undertaking for researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of the primary synthetic strategies for constructing this biaryl system, with a focus on palladium-catalyzed cross-coupling reactions. We will dissect the mechanistic underpinnings of the Suzuki-Miyaura, Negishi, and Stille reactions, offering field-proven insights into the causal factors that govern reaction success. This document furnishes detailed, step-by-step protocols, a comparative analysis of these dominant methods, and best practices for purification, empowering researchers to make informed decisions in their synthetic campaigns.

Introduction: The Significance of the this compound Core

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, with over 54 pyridine-containing drugs approved by the US FDA between 2014 and 2023 alone.[1][2][3] The incorporation of a nitrogen atom into an aromatic ring profoundly influences a molecule's physicochemical properties, enhancing its capacity for specific biological interactions through hydrogen bonding and dipole moments. When coupled with a 4-methoxyphenyl group, the resulting this compound core offers a unique combination of steric and electronic features that have proven highly effective in modulating the activity of various biological targets.

This structural framework is integral to a range of therapeutic agents, particularly in oncology and central nervous system (CNS) disorders.[1][3] For instance, derivatives of this scaffold have been investigated as potent inhibitors of tubulin polymerization, a validated anticancer strategy. The cis-restricted conformation imposed by the biaryl linkage mimics the active geometry of known tubulin inhibitors like combretastatin A-4 (CA-4). The pyridine moiety serves as an effective bioisostere for the cis-alkene, maintaining potent antiproliferative activity.[4] Furthermore, pyrazolo[3,4-b]pyridine derivatives incorporating the 3-(4-methoxyphenyl) group have demonstrated significant cytotoxicity against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and CDK9.[5][6]

Given its therapeutic importance, the efficient and reliable synthesis of this compound and its analogues is of paramount interest. This guide focuses on the most robust and widely adopted methods for its construction: palladium-catalyzed cross-coupling reactions.

Strategic Overview: Palladium-Catalyzed C-C Bond Formation

The formation of the pivotal C-C bond between the pyridine and phenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis.[7] The three most prominent methods for this transformation are the Suzuki-Miyaura, Negishi, and Stille reactions. Each follows a similar catalytic cycle but utilizes a different organometallic nucleophile, which in turn dictates the reaction's advantages, limitations, and optimal conditions.

A central challenge in the cross-coupling of pyridine derivatives is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[8][9][10] This "2-pyridyl problem," while most pronounced for 2-substituted pyridines, can also influence the reactivity of 3-substituted pyridines.[9] The choice of ligand, base, and reaction conditions is therefore critical to mitigate this effect and achieve high yields.

The general catalytic cycle for these reactions provides a framework for understanding the key transformations involved.

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the carbon-halogen bond of the electrophile (e.g., 3-bromopyridine). This is often the rate-determining step.[11] The resulting Pd(II) complex then undergoes transmetalation , where the organic group from the organometallic nucleophile (e.g., 4-methoxyphenylboronic acid) displaces the halide on the palladium center. The final step is reductive elimination , which forms the new C-C bond of the desired product, this compound, and regenerates the active Pd(0) catalyst.[12]

Comparative Analysis of Key Synthetic Methodologies

The choice between Suzuki, Negishi, and Stille coupling is a critical decision based on factors such as substrate availability, functional group tolerance, reaction robustness, and toxicity concerns.

| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |

| Nucleophile (R²-M) | Boronic Acid / Ester (R²-B(OR)₂) | Organozinc (R²-ZnX) | Organostannane (R²-SnR₃) |

| Typical Conditions | Pd catalyst, phosphine ligand, aqueous base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane, Toluene/H₂O) | Pd or Ni catalyst, phosphine ligand, anhydrous solvent (e.g., THF, DMF) | Pd catalyst, phosphine ligand, often with additives (e.g., CuI, LiCl), anhydrous solvent (e.g., Toluene, DMF) |

| Yields for Arylpyridines | Moderate to Excellent | Good to Excellent | Good to Excellent |

| Advantages | Boronic acids are generally stable, commercially available, and have low toxicity. Tolerates a wide range of functional groups. Environmentally benign (water is often a co-solvent).[13] | High reactivity and functional group tolerance. Alkyl(sp³)zinc reagents are effective. Milder reaction conditions compared to some methods.[14] | Organostannanes are stable to air and moisture and tolerate many functional groups. Reaction conditions are very mild.[6][15] |

| Disadvantages | Pyridine boronic acids can be unstable and prone to protodeboronation. Catalyst inhibition by pyridine nitrogen can be problematic.[8][16] | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. Preparation of the organozinc reagent is an additional step.[17] | High toxicity of organotin reagents and byproducts. Difficult removal of tin-containing impurities from the final product.[18][19] |

Detailed Experimental Protocols

The following protocols are provided as validated starting points for the synthesis of this compound. Optimization may be required based on the specific purity of reagents and laboratory conditions.

Suzuki-Miyaura Coupling Protocol

This is often the first-choice method due to the operational simplicity and lower toxicity of the boron-based reagents. The key is selecting the right combination of catalyst, ligand, and base to ensure efficient coupling and prevent side reactions like protodeboronation.[16]

Reaction Scheme:

-

3-Bromopyridine + 4-Methoxyphenylboronic acid → this compound

Materials:

-

3-Bromopyridine (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromopyridine, 4-methoxyphenylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours.[20]

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Figure 2: Experimental workflow for the Suzuki-Miyaura synthesis.

Negishi Coupling Protocol

The Negishi coupling is an excellent alternative, particularly when high reactivity is needed. The primary consideration is the strict requirement for anhydrous and oxygen-free conditions due to the sensitivity of the organozinc reagent.[17]

Reaction Scheme:

-

3-Iodopyridine + (4-Methoxyphenyl)zinc chloride → this compound

Materials:

-

Preparation of Organozinc Reagent:

-

4-Bromoanisole (1.0 equiv)

-

tert-Butyllithium (1.05 equiv, solution in pentane)

-

Zinc Chloride (ZnCl₂), anhydrous (1.1 equiv, solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Coupling Reaction:

-

3-Iodopyridine (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Procedure:

-

Organozinc Preparation (In Situ):

-

To an oven-dried, argon-flushed flask containing anhydrous THF, add 4-bromoanisole.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add tert-butyllithium. Stir for 30 minutes at -78 °C to form the aryllithium species.

-

Add the anhydrous ZnCl₂ solution in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. The (4-methoxyphenyl)zinc chloride reagent is now ready for use.[17]

-

-

Cross-Coupling:

-

In a separate argon-flushed flask, dissolve 3-iodopyridine and Pd(PPh₃)₄ in anhydrous THF.

-

Slowly add the freshly prepared organozinc solution to the flask at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC/GC-MS). Reaction times are typically 2-8 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography as described for the Suzuki protocol.

-

Stille Coupling Protocol

The Stille coupling offers excellent functional group tolerance, but its use is tempered by the high toxicity of organotin compounds. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Scheme:

-

3-Bromopyridine + Tributyl(4-methoxyphenyl)stannane → this compound

Materials:

-

3-Bromopyridine (1.0 equiv)

-

Tributyl(4-methoxyphenyl)stannane (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)

-

Lithium Chloride (LiCl), anhydrous (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromopyridine, Pd₂(dba)₃, P(o-tol)₃, and anhydrous LiCl.

-

Evacuate and backfill with argon three times.

-

Add anhydrous, degassed DMF or toluene via syringe, followed by the tributyl(4-methoxyphenyl)stannane.[15]

-

Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring progress by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate.

-

Wash the organic solution thoroughly with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble tributyltin fluoride. Stirring vigorously for 1-2 hours may be necessary.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography. Due to the nonpolar nature of tin byproducts, careful chromatography is essential.[15]

Mechanistic Deep Dive: Causality in Experimental Choices

A deeper understanding of the catalytic cycle reveals why specific reagents and conditions are chosen for synthesizing arylpyridines.

Figure 3: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.

-

Oxidative Addition: The rate of this step is highly dependent on the C-X bond strength (I > Br > Cl) and the electronic nature of the pyridine ring.[12] Electron-withdrawing groups on the pyridine can accelerate this step. The mechanism can be either a concerted insertion or an SₙAr-like displacement, particularly with pyridine substrates where the nitrogen can play a role in stabilizing the transition state.[11] Bulky, electron-rich phosphine ligands like SPhos or Buchwald's biaryl phosphines are crucial as they promote the formation of the monoligated, highly reactive "Pd(0)L" species, which is necessary for efficient oxidative addition, especially with less reactive aryl chlorides.[21]

-

Transmetalation: In the Suzuki reaction, the base (e.g., K₂CO₃) plays a critical role by activating the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[13] In the Negishi and Stille couplings, this step does not require an external base activator as the organozinc and organostannane reagents are sufficiently nucleophilic. The choice of solvent can significantly impact this step; polar aprotic solvents like THF or DMF are generally preferred. For the Stille reaction, additives like LiCl or CuI can accelerate transmetalation. LiCl is thought to break up tin aggregates and prevent phosphine ligand dissociation, while CuI can act as a scavenger for free phosphine or undergo a Cu/Pd transmetalation cycle.[18]

-

Reductive Elimination: This final step is typically fast and irreversible, forming the desired product. It is favored from a cis-complex, where the two organic groups are adjacent on the palladium center. Bulky ligands can accelerate this step by promoting the formation of a coordinatively unsaturated intermediate.

Purification and Validation: Ensuring Product Integrity

A significant challenge, particularly for compounds intended for biological screening, is the removal of residual heavy metal catalysts. Regulatory guidelines for active pharmaceutical ingredients (APIs) set strict limits on elemental impurities like palladium (typically <10 ppm).[22]

Common Purification Strategies:

-

Chromatography: Standard silica gel chromatography is the most common method. For Stille reactions, eluting with a solvent system containing a small amount of triethylamine can help remove acidic tin byproducts.

-

Metal Scavengers: For trace-level removal, scavenger resins are highly effective. These are solid supports functionalized with groups that chelate palladium, such as thiols, thioureas, or tri-isocyanurates (TMT).[22][23] The reaction mixture is stirred with the scavenger, which is then simply filtered off.

-

Activated Carbon: Treatment with activated carbon can effectively adsorb residual palladium, though it may also lead to some product loss through non-specific binding.[22]

-

Aqueous Washes: For Stille reactions, washing with aqueous KF is a classic method to precipitate tributyltin fluoride, which can be removed by filtration through Celite.[15]

-

Crystallization: Recrystallization of the final product is an excellent final purification step to remove both metallic and organic impurities.

Product Validation: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

HPLC/UPLC: To determine purity.

Conclusion and Future Outlook

The synthesis of this compound derivatives is a well-established field, dominated by robust palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura reaction represents the most balanced approach, offering high functional group tolerance with reagents of low toxicity. The Negishi coupling provides a highly reactive alternative for challenging substrates, while the Stille coupling, despite its toxicity concerns, remains a powerful tool due to its mild conditions and broad scope.

The choice of method should be guided by a thorough analysis of the specific synthetic target, available starting materials, and the scale of the reaction. For drug development professionals, careful consideration of purification strategies to remove residual catalyst is paramount to ensure the integrity of biological data and meet regulatory standards. As catalyst technology continues to advance, we can anticipate the development of even more efficient, sustainable, and cost-effective methods for the construction of this important class of molecules, further enabling the discovery of new therapeutics.

References

- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. (n.d.). Benchchem.

- Willis, M. C., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.

- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (2015).

- Al-Ostath, A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(5), 2315.

- Billingsley, K. L., & Buchwald, S. L. (2007). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.

- Help needed with unreproducible Suzuki coupling. (2023). Reddit.